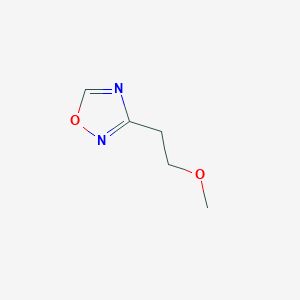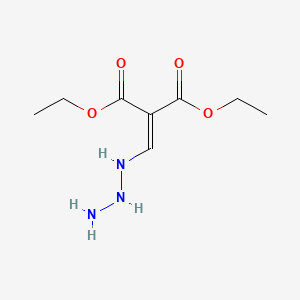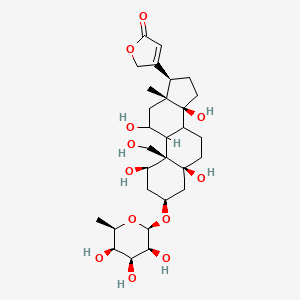![molecular formula C29H33N5O2 B14095560 2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14095560.png)
2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is substituted with dimethylphenyl and piperazinyl groups, contributing to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives and piperazine, which undergo a series of condensation, cyclization, and substitution reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one: shares structural similarities with other pyrazolo[1,5-a]pyrazine derivatives, which may also exhibit similar biological activities.
Other similar compounds: include those with different substituents on the pyrazolo[1,5-a]pyrazine core, such as halogenated or alkylated derivatives.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s combination of dimethylphenyl and piperazinyl groups may enhance its binding affinity to certain molecular targets, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C29H33N5O2 |
|---|---|
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenyl)-5-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C29H33N5O2/c1-20-5-8-26(23(4)17-20)31-11-13-32(14-12-31)28(35)9-10-33-15-16-34-27(29(33)36)19-25(30-34)24-7-6-21(2)22(3)18-24/h5-8,15-19H,9-14H2,1-4H3 |
InChI-Schlüssel |
SYLRVQAEFPVTNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095482.png)

![1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide](/img/structure/B14095502.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095503.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B14095511.png)
![5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14095517.png)
![2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine](/img/structure/B14095519.png)
![2-Benzyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095522.png)

![3-(2-hydroxy-4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14095535.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14095542.png)

![1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095555.png)
